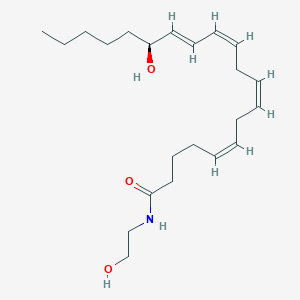

15(S)-HETE Ethanolamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

15(S)-HETE Ethanolamide is a bioactive lipid derived from the oxidation of arachidonic acid. It belongs to the family of hydroxyeicosatetraenoic acids (HETEs) and is known for its role in various physiological and pathological processes. This compound is particularly significant due to its involvement in inflammation, cell signaling, and as a potential therapeutic agent in various diseases.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 15(S)-HETE Ethanolamide typically involves the enzymatic oxidation of arachidonic acid followed by amidation with ethanolamine. The process can be summarized as follows:

Oxidation: Arachidonic acid is oxidized using lipoxygenase enzymes to produce 15(S)-HETE.

Amidation: The resulting 15(S)-HETE is then reacted with ethanolamine under mild conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes to ensure high yield and purity. The use of bioreactors and optimized reaction conditions, such as controlled temperature and pH, are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

15(S)-HETE Ethanolamide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert this compound to less oxidized forms.

Substitution: Substitution reactions can modify the ethanolamide moiety, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include lipoxygenase enzymes and other peroxidases.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles can be employed to introduce different functional groups into the ethanolamide structure.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.

Wissenschaftliche Forschungsanwendungen

Antineoplastic Effects

15(S)-HETE ethanolamide has shown promise in inhibiting non-small cell lung carcinoma (NSCLC). A study demonstrated that both exogenous and endogenous 15(S)-HETE can activate peroxisome proliferator-activated receptor gamma (PPARγ), leading to:

- Inhibition of Cell Proliferation: Treatment with 15(S)-HETE resulted in a significant decrease in cell growth.

- Induction of Apoptosis: The compound activated caspases 3 and 9, promoting programmed cell death in cancer cells.

- Potential for Molecular Targeting: Restoration of 15-lipoxygenase activity to enhance endogenous production of 15(S)-HETE may offer a novel approach for treating smoking-related lung cancers, potentially reducing side effects associated with synthetic PPARγ ligands .

Pulmonary Hypertension

Research has indicated that 15(S)-HETE plays a crucial role in the development of pulmonary hypertension (PH). In experimental models:

- Cytotoxic T Cell Activation: Oral administration of 15(S)-HETE led to an increase in CD8-positive cytotoxic T cells, which contributed to apoptosis in pulmonary arterial endothelial cells.

- Mechanisms of Action: The study revealed that exposure to 15(S)-HETE resulted in increased levels of oxidized lipids and apoptosis markers in both animal models and human cells, suggesting that it mediates PH through immune mechanisms .

Inflammatory Responses

The compound is also implicated in the modulation of inflammatory processes:

- Lipid Mediator Profiling: High-throughput lipidomic analyses have shown that 15(S)-HETE is a significant product of arachidonic acid metabolism in human bronchial epithelial cells. It plays a role in the generation of other eicosanoids and modulates inflammatory responses .

- Potential Therapeutic Targets: By understanding the pathways through which 15(S)-HETE operates, researchers are exploring its potential as a target for therapies aimed at controlling inflammation and related diseases .

Data Table: Summary of Applications

Case Studies

- Lung Cancer Research:

- Pulmonary Arterial Hypertension:

- Inflammatory Conditions:

Wirkmechanismus

15(S)-HETE Ethanolamide exerts its effects through several molecular targets and pathways:

Receptor Binding: It binds to specific receptors on cell surfaces, such as G-protein coupled receptors (GPCRs), initiating signaling cascades.

Enzyme Modulation: It can modulate the activity of enzymes involved in inflammation and cell signaling, such as cyclooxygenases and lipoxygenases.

Gene Expression: The compound influences the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

15(S)-HETE Ethanolamide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.

Oleoylethanolamide (OEA): Involved in regulating appetite and lipid metabolism.

Stearoylethanolamide (SEA): Exhibits anti-inflammatory and neuroprotective effects.

Each of these compounds has distinct roles and mechanisms of action, highlighting the uniqueness of this compound in its specific applications and effects.

Biologische Aktivität

15(S)-HETE Ethanolamide, a bioactive lipid derived from arachidonic acid, has garnered attention for its diverse biological activities, particularly in the context of vascular physiology and potential therapeutic applications. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

15(S)-HETE (15-Hydroxyeicosatetraenoic acid) is a metabolite of arachidonic acid, primarily produced through the action of lipoxygenases. It is known for its role in various physiological processes, including vasoconstriction, angiogenesis, and inflammation modulation. The ethanolamide form is particularly relevant due to its stability and bioactivity compared to its parent compound.

1. Vasoconstriction and Vascular Effects

15(S)-HETE has been shown to induce concentration-dependent contractions in vascular tissues. Research indicates that it acts as a potent vasoconstrictor in pulmonary arteries, with notable differences observed between sexes:

- Study Findings : In isolated pulmonary arteries from male and female rabbits, 15(S)-HETE elicited greater contractions in females than males. The maximal response was significantly higher in females, suggesting sex-specific responses to this compound .

| Parameter | Female Rabbits | Male Rabbits |

|---|---|---|

| Maximal Contraction (g) | 1.06 ± 0.07 | 0.92 ± 0.09 |

| Potency | Higher | Lower |

2. Cell Proliferation

The effects of 15(S)-HETE on cell proliferation have been documented in various studies:

- Vascular Smooth Muscle Cells : It promotes proliferation as evidenced by increased 3H-thymidine incorporation in cultured cells derived from rabbit pulmonary arteries .

- Prostate Cancer Cells : Conversely, in human hormone-independent prostate carcinoma PC-3 cells, 15(S)-HETE was found to inhibit proliferation, indicating a cell-type specific effect .

3. Ocular Health and Dry Eye Treatment

Recent investigations have highlighted the potential of 15(S)-HETE in ocular health:

- Protection Against Corneal Injury : In animal models of desiccation-induced corneal injury, 15(S)-HETE demonstrated protective effects on the cornea, leading to interest in its therapeutic applications for dry eye disorders .

Case Studies

Several case studies have explored the therapeutic implications of 15(S)-HETE:

- Case Study on Dry Eye Treatment : A study conducted at Alcon reported that administration of 15(S)-HETE improved ocular surface health in rabbit models, suggesting its potential as a treatment for dry eye syndrome .

The biological activities of 15(S)-HETE are mediated through various mechanisms:

- Receptor Interaction : It is believed to interact with specific receptors involved in the endocannabinoid system, influencing pain modulation and inflammatory responses.

- Cell Signaling Pathways : The compound may activate signaling pathways associated with cell proliferation and vascular contraction, although specific pathways remain to be fully elucidated.

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,13E,15S)-15-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,13-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-13-16-21(25)17-14-11-9-7-5-4-6-8-10-12-15-18-22(26)23-19-20-24/h4-5,8-11,14,17,21,24-25H,2-3,6-7,12-13,15-16,18-20H2,1H3,(H,23,26)/b5-4-,10-8-,11-9-,17-14+/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQKRCUYLKDPEK-BPVVGZHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research paper mentions changes in N-Acylethanolamines, including 15(S)-HETE Ethanolamide, in a mouse model of glaucoma. What is the significance of studying these compounds in the context of glaucoma?

A1: Glaucoma is a complex eye disease characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure. N-Acylethanolamines (NAEs) are a class of lipid signaling molecules that play roles in various physiological processes, including inflammation and neurotransmission. The study aimed to investigate whether changes in NAEs, like this compound, occur during the development of visual impairment in a glaucoma mouse model []. This is significant because understanding how these molecules change in the context of glaucoma could provide insights into the disease's pathogenesis and potentially identify novel therapeutic targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.